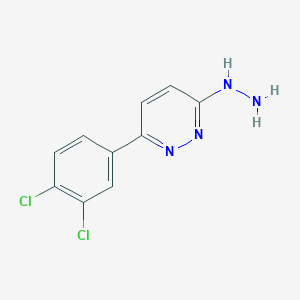
Agn-PC-00FY4L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-00FY4L is a chemical compound with a molecular mass of 255.1036 daltons . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired reactions.
Industrial Production Methods: Industrial-scale production may involve optimization of the synthetic route for higher yield and purity, using large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
Agn-PC-00FY4L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives and functionalized compounds.
Aplicaciones Científicas De Investigación
Agn-PC-00FY4L has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: It may be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mecanismo De Acción
The mechanism of action of Agn-PC-00FY4L involves its interaction with specific molecular targets and pathways:
Molecular Targets: These may include enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, and gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Agn-PC-00FY4L can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include AGN-PC-00FY4U and AGN-PC-005HH0
Uniqueness: this compound may have distinct structural features, reactivity, and applications that set it apart from these similar compounds.
Propiedades
Número CAS |
60499-84-5 |
|---|---|
Fórmula molecular |
C10H8Cl2N4 |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
[6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-2-1-6(5-8(7)12)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |
Clave InChI |
KSNLMXKKNJZKNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN=C(C=C2)NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
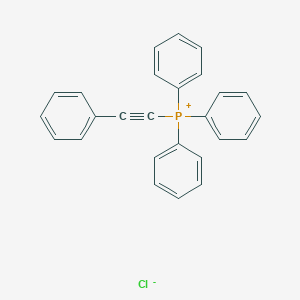
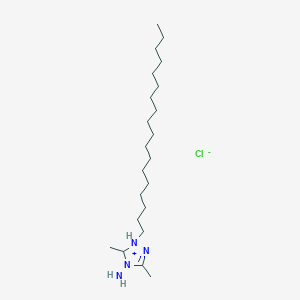
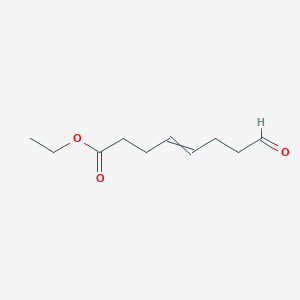
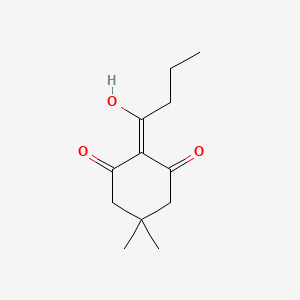
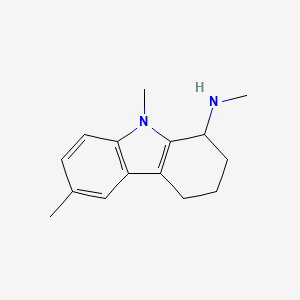
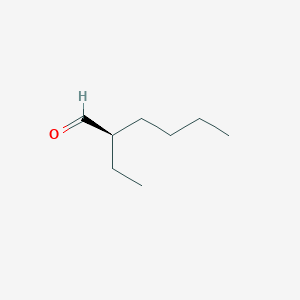
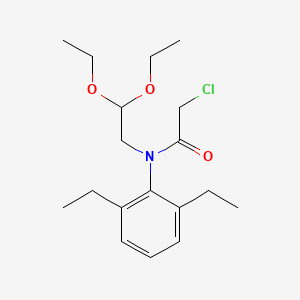
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
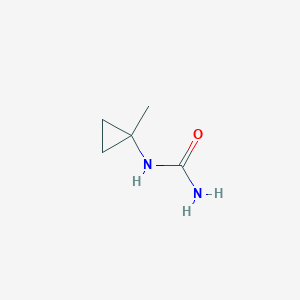
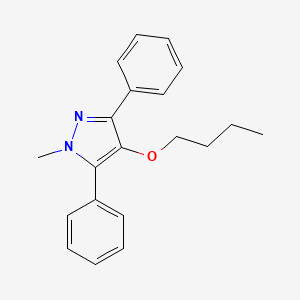
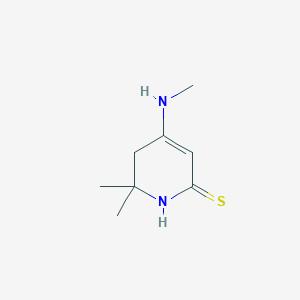
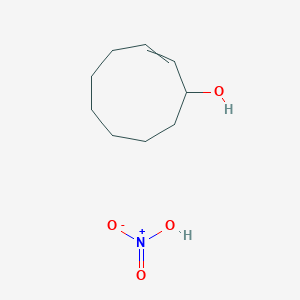
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
